An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene, a substituted aromatic amine, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its unique structural architecture, featuring a halogenated benzene ring coupled with a piperidinomethyl moiety, suggests a versatile chemical profile. The interplay between the electron-withdrawing effects of the bromine and fluorine atoms and the basic nitrogen of the piperidine ring governs its reactivity, solubility, and potential for biological interactions. The N-benzyl piperidine motif, a core component of this molecule, is frequently utilized in drug discovery to modulate physicochemical properties and efficacy.[1] This guide provides a comprehensive overview of the key physicochemical properties of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development.
Chemical Identity and Structure
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IUPAC Name: 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene
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Molecular Formula: C₁₂H₁₅BrFN
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Molecular Weight: 272.16 g/mol
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Synonyms: 1-[(5-Bromo-2-fluorophenyl)methyl]piperidine[4]
The structure comprises a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 1, and a piperidinomethyl group at position 2. This arrangement of substituents creates a unique electronic and steric environment that influences the molecule's overall properties.
Predicted and Computational Physicochemical Properties
Due to the limited availability of experimentally determined data for this specific molecule, computational models provide valuable initial estimates of its physicochemical properties. These predictions are crucial for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Source |
| XlogP3 | 3.4 | [4] |
| Topological Polar Surface Area (TPSA) | 3.2 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
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Lipophilicity (XlogP3): The predicted XlogP3 value of 3.4 suggests that 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is a moderately lipophilic compound. This property is critical in drug development, as it influences membrane permeability and oral bioavailability.
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Polar Surface Area (TPSA): With a low TPSA of 3.2 Ų, the molecule is predicted to have good cell membrane permeability. TPSA is a key descriptor for predicting drug transport properties.
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Hydrogen Bonding: The absence of hydrogen bond donors and the presence of a single acceptor (the nitrogen atom in the piperidine ring) will influence its solubility in protic solvents and its potential for specific biological interactions.
Experimental Determination of Physicochemical Properties: A Methodological Approach
The following section details the standard experimental protocols for determining the key physicochemical properties of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene.
Melting Point and Boiling Point
The physical state and thermal stability of the compound are fundamental properties. Aromatic amines can be high-boiling liquids or low-melting solids.[5]
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Melting Point Determination:
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Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.
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Protocol:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased gradually, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
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Boiling Point Determination:
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
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Protocol (Micro-scale):
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A small amount of the liquid is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed in the test tube.
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The apparatus is heated until a rapid stream of bubbles emerges from the inverted capillary.
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The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
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Solubility
The solubility of a compound in various solvents (aqueous and organic) is critical for its formulation, purification, and biological testing. The presence of both a lipophilic aromatic ring and a potentially ionizable amine group suggests a pH-dependent aqueous solubility.
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Protocol (Shake-Flask Method):
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Acid Dissociation Constant (pKa)
The pKa of the piperidine nitrogen is a crucial parameter that determines the ionization state of the molecule at different pH values. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets.
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Principle: The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form. For an amine, this represents the equilibrium between the free base and its conjugate acid.
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Protocol (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
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The pKa is determined from the midpoint of the resulting titration curve.
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Analytical Characterization Workflow
A combination of spectroscopic and chromatographic techniques is essential for confirming the identity, purity, and structure of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene.
Caption: Workflow for the synthesis and analytical characterization of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed molecular structure.
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¹H NMR: Will provide information on the number and connectivity of protons. The aromatic protons will appear in the downfield region, while the protons of the piperidine and methylene bridge will be in the upfield region.
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¹³C NMR: Will show signals for each unique carbon atom in the molecule.
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¹⁹F NMR: This is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6] The fluorine-19 nucleus is highly responsive to NMR measurements.[6] The chemical shift of the fluorine atom will be influenced by the other substituents on the benzene ring.[6] The wide spectral range of ¹⁹F NMR can be advantageous for resolving complex mixtures of fluorinated compounds.[7][8]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be expected in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching.
Chromatographic Techniques (HPLC and GC)
HPLC and GC are essential for assessing the purity of the compound and for quantitative analysis.[9][10]
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High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for non-volatile compounds.[9][10]
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Typical Protocol:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector set to an appropriate wavelength (e.g., 220-260 nm).
-
-
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[9][10] GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification.[11]
-
Typical Protocol:
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Column: A capillary column with a suitable stationary phase (e.g., a phenyl-substituted polysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Optimized to ensure volatilization without degradation.
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Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
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Chemical Reactivity and Stability
The chemical properties of aromatic amines are influenced by the basicity of the amine and the reactivity of the aromatic ring.[5]
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Basicity: The piperidine nitrogen is basic and will react with acids to form salts. This property is fundamental to its behavior in biological systems and for purification purposes.
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Aromatic Ring Reactivity: The benzene ring is substituted with both electron-withdrawing halogens and an activating piperidinomethyl group. This complex substitution pattern will direct further electrophilic aromatic substitution reactions.
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Stability: Aromatic amines can be susceptible to oxidation.[5] The compound should be stored under appropriate conditions (e.g., protected from light and air) to prevent degradation.
Conclusion
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is a compound with a rich set of physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While experimental data for this specific molecule is not widely available, its properties can be predicted based on its structural features and determined using established analytical methodologies. This guide provides a foundational framework for researchers to approach the characterization and utilization of this and structurally related compounds, emphasizing the importance of a systematic and multi-faceted analytical approach.
References
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960化工网. CAS No.1345471-85-3 | 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Chromatography Forum. alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. [Link]
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PMC - NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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PubMed. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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